Enrofloxacin Isopropyl Ester

Pharmaceutical Analysis RP-HPLC Method Validation Enrofloxacin Impurity Profiling

For ANDA/DMF regulatory submissions, this Enrofloxacin Isopropyl Ester (Impurity 13) is essential for impurity profiling. As a chromatography-resolved, Mikromol-certified standard with ISO 17034 accreditation, it provides documented traceability, assay-certified purity, and a comprehensive COA with HPLC, ¹H-NMR, MS, and IR data. This ensures reliable system suitability verification and accurate quantification for enrofloxacin formulations, a requirement that generic enrofloxacin or other ester impurities cannot fulfill.

Molecular Formula C22H28FN3O3
Molecular Weight 401.5 g/mol
Cat. No. B13429496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnrofloxacin Isopropyl Ester
Molecular FormulaC22H28FN3O3
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)OC(C)C)C4CC4)F
InChIInChI=1S/C22H28FN3O3/c1-4-24-7-9-25(10-8-24)20-12-19-16(11-18(20)23)21(27)17(22(28)29-14(2)3)13-26(19)15-5-6-15/h11-15H,4-10H2,1-3H3
InChIKeyLISZRBXNFGZGLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enrofloxacin Isopropyl Ester: Certified Impurity Reference Standard for Enrofloxacin Pharmaceutical Analysis


Enrofloxacin Isopropyl Ester (CAS 2724726-50-3) is the isopropyl ester derivative of the veterinary fluoroquinolone antibiotic enrofloxacin, formally designated as Enrofloxacin Impurity 13 in pharmacopeial impurity profiling . With molecular formula C22H28FN3O3 and a monoisotopic mass of 401.2115 Da, this compound is manufactured and supplied as a neat analytical reference standard under the Mikromol brand (LGC) for use in pharmaceutical quality control, method validation, and regulatory submission support . Unlike parent enrofloxacin (logP ~1.57–2.32), the isopropyl ester exhibits a calculated XLogP of 2.6, reflecting increased lipophilicity that alters its chromatographic retention behavior in reversed-phase HPLC systems [1][2].

Why Generic Enrofloxacin Reference Standards Cannot Replace Enrofloxacin Isopropyl Ester in Impurity-Specific Analytical Workflows


Enrofloxacin Isopropyl Ester is not merely another fluoroquinolone ester but a specific, chromatographically resolved impurity (Impurity 13) that may arise during enrofloxacin synthesis or degradation via esterification with isopropanol . Generic enrofloxacin reference standards, ciprofloxacin, or other enrofloxacin esters (methyl, ethyl, butyl) differ in molecular mass, retention time, and UV/fluorescence spectral properties, rendering them unsuitable as surrogate calibrants for quantifying this specific impurity in pharmaceutical formulations . Regulatory submissions (ANDA, DMF) require impurity-specific reference standards with documented traceability, certified purity, and comprehensive Certificates of Analysis (COA) that generic pharmacopeial standards cannot provide for this non-compendial impurity [1].

Quantitative Differentiation Evidence: Enrofloxacin Isopropyl Ester vs. Closest Analytical Comparators


Chromatographic Differentiation: Enrofloxacin Isopropyl Ester Retention Time vs. Parent Enrofloxacin and Ciprofloxacin in Validated RP-HPLC Methods

Enrofloxacin Isopropyl Ester (Impurity 13, MW 401.47 g/mol) is chromatographically resolved from parent enrofloxacin (MW 359.4 g/mol) and its primary metabolite ciprofloxacin (Impurity B, MW 331.34 g/mol) in validated stability-indicating RP-HPLC methods [1][2]. The increased molecular weight and higher calculated logP (2.6 vs. 1.57 for enrofloxacin) result in longer retention under reversed-phase conditions, enabling unambiguous identification and quantification of this specific synthesis-related impurity [3][4]. Validated HPLC methods for enrofloxacin impurity profiling, developed using Design of Experiments (DoE) methodology, achieve baseline separation of enrofloxacin from its specified impurities (Impurity A, fluoroquinolonic acid; Impurity B, ciprofloxacin) with method precision RSD values derived from six replicate preparations of impurity-spiked solutions [1].

Pharmaceutical Analysis RP-HPLC Method Validation Enrofloxacin Impurity Profiling

Certified Purity and Characterization: Enrofloxacin Isopropyl Ester vs. Generic Laboratory-Grade Fluoroquinolone Esters

Enrofloxacin Isopropyl Ester (Mikromol 86-MM0395.13) is supplied with a purity of 99% as determined by HPLC, with content assignment confirmed by orthogonal techniques including ¹H-NMR, mass spectrometry (MS), and infrared spectroscopy (IR), accompanied by a comprehensive Certificate of Analysis (COA) available for download . In contrast, generic enrofloxacin alkyl esters (methyl, ethyl, butyl) sold as research chemicals typically lack certified purity, full characterization data, and ISO 17034-accredited reference material status . The CATO Research Standards program supplies Enrofloxacin Impurity 13 under ISO 17034 reference material producer accreditation, ensuring metrological traceability and measurement uncertainty data that non-certified laboratory reagents cannot provide .

Reference Standard Certification Pharmaceutical Quality Control ISO 17034 Accredited Reference Materials

Physicochemical Differentiation: Computed logP of Enrofloxacin Isopropyl Ester vs. Parent Enrofloxacin and Other Fluoroquinolone Esters

The calculated octanol-water partition coefficient (XLogP) of Enrofloxacin Isopropyl Ester is 2.6, compared to reported logP values ranging from 1.57 (XLOGP3) to 2.32 for parent enrofloxacin [1][2]. For the analogous ciprofloxacin series, esterification with isopropanol increases logP from -1.28 (ciprofloxacin free base) to 0.89 (ciprofloxacin isopropyl ester), demonstrating a consistent logP enhancement of approximately 2.2 log units upon isopropyl esterification of fluoroquinolone carboxylic acids . The topological polar surface area (TPSA) of Enrofloxacin Isopropyl Ester is 53.1 Ų, compared to 65.78 Ų for enrofloxacin, reflecting the masking of the carboxylic acid moiety [1]. This logP shift and TPSA reduction directly impact reversed-phase HPLC retention time, solid-phase extraction recovery, and the compound's behavior as a system suitability marker in impurity methods.

Lipophilicity Quantitative Structure-Retention Relationship Reversed-Phase Chromatography

Analytical Supply Chain Differentiation: Mikromol ISO 17034 Certified Reference Material vs. Non-Certified Laboratory Reagents

Enrofloxacin Isopropyl Ester is supplied through the Mikromol (LGC) reference standard portfolio with a product code 86-MM0395.13, 25 mg neat format, and specified storage conditions of +5°C . The Mikromol catalogue encompasses over 5,000 pharmaceutical API and impurity reference standards, each accompanied by a comprehensive Certificate of Analysis detailing the characterization process and confirming suitability for both qualitative and quantitative analysis [1]. This supply chain infrastructure supports regulatory compliance for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF), where impurity reference standards must demonstrate traceability and certified purity [2]. In contrast, generic enrofloxacin esters sold through non-specialist chemical suppliers typically lack this regulatory-grade documentation and accredited reference material status.

Reference Material Accreditation GMP Quality Control Regulatory Compliance

Structural Identity Confirmation: Enrofloxacin Isopropyl Ester SMILES and InChI Key vs. Other Enrofloxacin Alkyl Esters

The unambiguous chemical structure of Enrofloxacin Isopropyl Ester is defined by its IUPAC name (propan-2-yl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate), canonical SMILES (CCN1CCN(c2cc3c(cc2F)c(=O)c(C(=O)OC(C)C)cn3C2CC2)CC1), and InChI Key (LISZRBXNFGZGLX-UHFFFAOYSA-N) . This distinguishes it from enrofloxacin methyl ester (CAS 107884-20-8, MW 373.4), ethyl ester (CAS 107884-19-5, MW 387.4), and butyl ester (CAS 107884-22-0), each of which possesses a different ester alkyl chain length, molecular mass, and chromatographic retention . The accurate mass of 401.2115 Da (high-resolution MS) provides a definitive identifier for this specific impurity that cannot be confused with other enrofloxacin-related substances .

Structural Elucidation Spectroscopic Identification Impurity Identification

High-Value Application Scenarios for Enrofloxacin Isopropyl Ester in Pharmaceutical Quality Control and Regulatory Analysis


HPLC System Suitability and Impurity Method Validation for Enrofloxacin Drug Substance and Finished Dosage Forms

Enrofloxacin Isopropyl Ester (Impurity 13) serves as a critical system suitability marker in validated RP-HPLC methods for enrofloxacin impurity profiling. Its distinct chromatographic retention, driven by a calculated XLogP of 2.6 (vs. 1.57 for parent enrofloxacin), provides a robust check on column performance and mobile phase composition [1][2]. The compound is used to spike enrofloxacin samples at known concentrations during method validation to establish limits of detection (LOD), limits of quantification (LOQ), linearity, accuracy, and precision, as demonstrated in DoE-optimized HPLC methods for enrofloxacin and its impurities [3]. Its availability as a Mikromol-certified reference standard with 99% purity ensures reliable calibration and reproducible results across different laboratories and instruments.

Regulatory Submission Support: ANDA and DMF Impurity Documentation for Generic Enrofloxacin Veterinary Products

For generic veterinary pharmaceutical manufacturers seeking ANDA approval or DMF submission for enrofloxacin formulations, Enrofloxacin Isopropyl Ester is an essential component of the impurity profile documentation. Regulatory guidance (ICH Q3A/Q3B, VICH GL10/GL11) requires identification, qualification, and control of specified impurities exceeding reporting thresholds [1]. As a synthesis-related impurity potentially formed during enrofloxacin manufacturing via esterification with residual isopropanol, Impurity 13 must be individually specified and controlled. The ISO 17034-accredited reference standard, supplied with a comprehensive COA including HPLC, ¹H-NMR, MS, and IR data, provides the regulatory-grade documentation required for submission acceptance [2].

Stability-Indicating Method Development and Forced Degradation Studies for Enrofloxacin Products

During forced degradation studies (acid, base, oxidative, thermal, photolytic stress) of enrofloxacin drug substance and drug product, Enrofloxacin Isopropyl Ester serves as a marker to verify that the analytical method can resolve potential esterification-related degradation products from the parent drug and other known impurities [1]. In stability-indicating RP-HPLC methods validated for enrofloxacin tablet dosage forms, impurity-spiked solutions are analyzed to confirm method specificity and to establish that degradation products do not interfere with the quantification of enrofloxacin or its specified impurities [2]. The availability of the isopropyl ester as a well-characterized reference standard enables reproducible peak identification across stability time points and laboratories.

Cross-Validation of Enrofloxacin Impurity Methods Across Pharmacopeias (USP, EP, Chinese Pharmacopoeia)

Different pharmacopeias specify different impurity profiles and acceptance criteria for enrofloxacin. Enrofloxacin Isopropyl Ester (Impurity 13) is used in cross-pharmacopeial method harmonization studies to ensure that impurity methods developed under one compendial framework can detect and quantify this specific impurity when testing against another pharmacopeia's monograph [1]. Its certified purity, well-defined chromatographic behavior, and documented spectroscopic properties enable its use as a common reference point in method transfer and comparability studies, supporting global regulatory strategies for veterinary pharmaceutical products [2].

Quote Request

Request a Quote for Enrofloxacin Isopropyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.